molecular formula C19H14FNO3 B511535 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate CAS No. 562061-33-0

2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No. B511535
CAS RN: 562061-33-0
M. Wt: 323.3g/mol
InChI Key: BJXGJEHOJWXMNR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, also known as FMOC-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It belongs to the family of quinoline carboxylic acid derivatives and has a molecular weight of 381.4 g/mol.

Mechanism of Action

Target of Action

It is known that quinolone derivatives, such as this compound, often target enzymes involved in dna replication, such as dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs .

Mode of Action

Quinolone derivatives generally work by inhibiting the aforementioned enzymes, dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling and unwinding of bacterial DNA, which is necessary for replication and transcription . As a result, the bacteria cannot reproduce or function properly, leading to their death .

Biochemical Pathways

The affected biochemical pathways largely depend on the specific targets of the compound. In the case of DNA gyrase and topoisomerase IV inhibition, the primary affected pathway is bacterial DNA replication . By preventing the supercoiling and unwinding of DNA, these enzymes cannot carry out their normal function, leading to halted DNA replication and ultimately, bacterial death .

Pharmacokinetics

Quinolones are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . These properties can be influenced by various factors, including the specific structure of the compound, the presence of other drugs, and individual patient characteristics .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth and replication due to the disruption of DNA replication . This could potentially lead to the death of bacterial cells, making such compounds useful as antibacterial agents .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion . The compound’s stability could also be affected by factors such as temperature and light .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH in lab experiments include its stability, ease of use, and compatibility with SPPS. The Mtt group is stable to the harsh conditions of SPPS and can be easily removed by treatment with mild acid to yield the free lysine residue. However, the limitations of using 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH include its cost and availability.

Future Directions

1. Development of new protecting groups for lysine residues in SPPS.
2. Synthesis of novel peptides and proteins for biological and medical applications.
3. Investigation of the structure-activity relationship of peptides and proteins.
4. Development of new methods for peptide and protein synthesis.
5. Investigation of the role of lysine residues in protein-protein interactions.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH involves the reaction of 2-methylquinoline-4-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then protected with a tert-butyloxycarbonyl (Boc) group and subsequently deprotected to obtain 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for lysine residues. The Mtt group is stable to the harsh conditions of SPPS and can be easily removed by treatment with mild acid to yield the free lysine residue.

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3/c1-12-10-16(15-4-2-3-5-17(15)21-12)19(23)24-11-18(22)13-6-8-14(20)9-7-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXGJEHOJWXMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

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